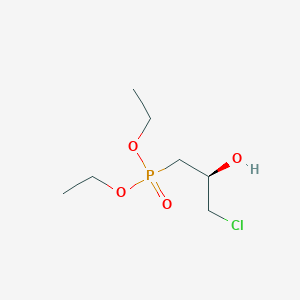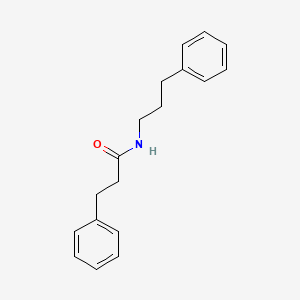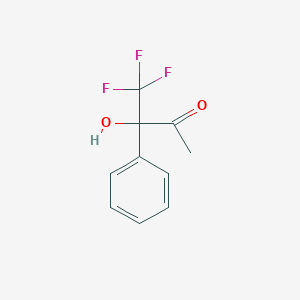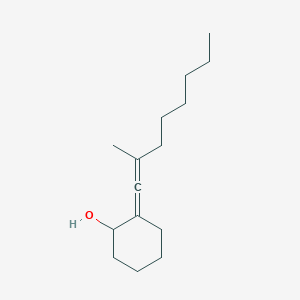
L-Cysteine, L-leucyl-L-prolylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, L-leucyl-L-prolylglycyl- is a complex peptide compound composed of the amino acids L-cysteine, L-leucine, L-proline, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-leucyl-L-prolylglycyl- typically involves the stepwise coupling of the constituent amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by a deprotection step to remove the protecting group from the amino acid, allowing the next amino acid to be added. Common reagents used in this process include coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and deprotection agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Cysteine, L-leucyl-L-prolylglycyl- can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide by optimizing metabolic pathways and fermentation conditions. The fermentation broth is then subjected to purification processes such as chromatography to isolate the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, L-leucyl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group in L-cysteine can lead to the formation of cystine, a dimeric form of cysteine linked by a disulfide bond.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, L-leucyl-L-prolylglycyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a substrate in enzymatic studies to understand the activity of proteases and peptidases.
Medicine: The compound is investigated for its potential therapeutic effects, including antioxidant properties and its role in protein folding.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its functional properties.
Wirkmechanismus
The mechanism of action of L-Cysteine, L-leucyl-L-prolylglycyl- involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can act as a nucleophile, participating in redox reactions and forming disulfide bonds. These interactions can affect protein structure and function, influencing cellular processes such as signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal properties.
Uniqueness
L-Cysteine, L-leucyl-L-prolylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and participate in redox reactions sets it apart from other peptides, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
503844-20-0 |
|---|---|
Molekularformel |
C16H28N4O5S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(2R)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C16H28N4O5S/c1-9(2)6-10(17)15(23)20-5-3-4-12(20)14(22)18-7-13(21)19-11(8-26)16(24)25/h9-12,26H,3-8,17H2,1-2H3,(H,18,22)(H,19,21)(H,24,25)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
GKCPDVRARYYUNP-SRVKXCTJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CS)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)




![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)







